2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one
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Overview
Description
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is a complex organic compound belonging to the class of indazoles. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
The synthesis of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding isoflavone, followed by a dehydration process to form the indazole core . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can be compared with other similar compounds, such as:
6-methoxy-9-isopropoxy-2H-dibenzo[e,g]indazole: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
6-fluoro-9-methoxy-2H-dibenzo[e,g]indazole: This compound also shares structural similarities but differs in its substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
14-(2-fluorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBFRVGRORNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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